molecular formula C16H16ClNO2 B1453150 2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide CAS No. 1225701-75-6

2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide

Cat. No. B1453150
CAS RN: 1225701-75-6
M. Wt: 289.75 g/mol
InChI Key: WYJLFRSJCQGNQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-4-5-7-14(13)12-20-15-8-2-1-3-9-15/h1-9H,10-12H2,(H,18,19) .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including acetochlor and others, are extensively used in agriculture. Their metabolism involves complex pathways leading to carcinogenic products in rats, with significant differences observed between human and rat liver microsomes. This research highlights the metabolic activation pathway of these herbicides to DNA-reactive products, with differences in metabolism rates between species emphasizing the necessity for cautious evaluation of their impact on human health (Coleman et al., 2000).

Synthesis and Characterization of Acetamide Derivatives

The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide showcases the potential of chloroacetamide derivatives in various chemical reactions, providing a foundation for developing new compounds with diverse applications. This study demonstrates the steps involved in synthesizing and characterizing such derivatives, pointing towards their significance in chemical research and potential applications beyond herbicides (Zhong-cheng & Wan-yin, 2002).

Novel Oxadiazole Derivatives

The creation of a novel oxadiazole derivative containing a benzimidazole moiety illustrates the broad applicability of acetamide derivatives in synthesizing compounds with potential pharmaceutical relevance. This specific study focuses on the synthesis and structural analysis of such derivatives, contributing to the exploration of new therapeutic agents (Li Ying-jun, 2012).

Conformational Analysis of Acetamide Derivatives

Investigations into the conformations of acetamide derivatives with specific substitutions provide insights into their structural dynamics. Such studies are crucial for understanding the interactions and stability of these compounds, which can impact their functionality in various applications, including pharmaceuticals and materials science (Ishmaeva et al., 2015).

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . This means it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[[2-(phenoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-4-5-7-14(13)12-20-15-8-2-1-3-9-15/h1-9H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJLFRSJCQGNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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